4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid is a synthetic organic compound known for its role as a plant growth regulator. This compound mimics the natural plant hormone indole-3-acetic acid, promoting root development, stimulating fruit set, and enhancing overall plant growth . It is commonly used in agricultural applications and research studies to investigate the physiological and biochemical effects of auxins on plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid typically involves the chlorination of indole-3-acetic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a base like pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the 4-position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .
Scientific Research Applications
4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in plant growth regulation and its effects on plant physiology.
Industry: Utilized in the production of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with plant hormone receptors, mimicking the natural auxin indole-3-acetic acid. It binds to auxin receptors, triggering a cascade of molecular events that lead to the activation of gene expression involved in cell division, elongation, and differentiation . This results in enhanced root development, fruit set, and overall plant growth .
Comparison with Similar Compounds
Similar Compounds
4-Chloroindole-3-acetic acid: Another synthetic auxin with similar plant growth regulatory properties.
5-Bromo-4-chloro-3-indolyl phosphate: Used as a chromogenic substrate in biochemical assays.
Methyl 2-(4-chloro-1H-indol-3-yl)acetate:
Uniqueness
4-(4-Chloro-1H-indol-3-yl)-4-oxobutanoic acid is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its ability to mimic natural auxins and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H10ClNO3 |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
4-(4-chloro-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10ClNO3/c13-8-2-1-3-9-12(8)7(6-14-9)10(15)4-5-11(16)17/h1-3,6,14H,4-5H2,(H,16,17) |
InChI Key |
INOZIRDDNQOUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CCC(=O)O |
Origin of Product |
United States |
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